6-ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
CAS No.: 866848-32-0
Cat. No.: VC6818218
Molecular Formula: C24H28N2O3S
Molecular Weight: 424.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866848-32-0 |
|---|---|
| Molecular Formula | C24H28N2O3S |
| Molecular Weight | 424.56 |
| IUPAC Name | 6-ethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
| Standard InChI | InChI=1S/C24H28N2O3S/c1-4-29-19-7-10-22-21(15-19)24(26-13-11-18(3)12-14-26)23(16-25-22)30(27,28)20-8-5-17(2)6-9-20/h5-10,15-16,18H,4,11-14H2,1-3H3 |
| Standard InChI Key | WEHIWZZHNVAHMQ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
6-Ethoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (molecular formula: C₂₄H₂₈N₂O₃S) features a quinoline scaffold substituted at positions 3, 4, and 6 (Fig. 1). Key structural components include:
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6-Ethoxy group: Enhances lipophilicity and modulates electronic effects on the aromatic system.
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3-(4-Methylbenzenesulfonyl) group: Introduces steric bulk and polar sulfonyl functionality, influencing solubility and target binding .
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4-(4-Methylpiperidin-1-yl) group: A nitrogen-containing heterocycle that contributes to conformational flexibility and potential receptor interactions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 424.56 g/mol | |
| logP | 5.01 (predicted) | |
| Hydrogen Bond Acceptors | 7 | |
| InChI Key | WEHIWZZHNVAHMQ-UHFFFAOYSA-N |
The InChI key (WEHIWZZHNVAHMQ-UHFFFAOYSA-N) uniquely identifies its stereochemical and connectivity features. Computational models predict a logP of 5.01, indicating moderate lipophilicity suitable for membrane penetration .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis typically begins with functionalized quinoline precursors, employing sequential substitution reactions:
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Quinoline Core Modification: Initial ethoxylation at position 6 via nucleophilic aromatic substitution under reflux conditions (toluene, 110°C) .
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Sulfonylation at Position 3: Reaction with 4-methylbenzenesulfonyl chloride in dimethylformamide (DMF) at 25°C, achieving >80% yield .
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Piperidine Substitution at Position 4: Coupling with 4-methylpiperidine using palladium catalysis (Pd(OAc)₂, Xantphos ligand) to form the final product .
Table 2: Key Reaction Parameters
| Step | Reagent/Conditions | Yield | Solvent |
|---|---|---|---|
| 1 | NaOEt, toluene, reflux | 75% | Toluene |
| 2 | 4-MeC₆H₄SO₂Cl, DMF, 25°C | 82% | DMF |
| 3 | Pd(OAc)₂, Xantphos, K₃PO₄, 80°C | 68% | THF |
Optimization studies emphasize the critical role of solvent polarity and catalyst selection. For instance, substituting DMF with THF in Step 3 improves regioselectivity but reduces reaction rate .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The quinoline core undergoes electrophilic substitution at position 8, facilitated by the electron-donating ethoxy group. For example, nitration with HNO₃/H₂SO₄ yields 8-nitro derivatives, which are precursors to amine-functionalized analogs .
Transition Metal-Catalyzed Reactions
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Amine synthesis |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives |
| Reductive Amination | NaBH₃CN, MeOH | Piperidine analogs |
Biological Activity and Mechanism of Action
Anthelmintic Properties
In vitro studies demonstrate potent activity against Haemonchus contortus (IC₅₀ = 2.1 µM) and Ascaris suum (IC₅₀ = 3.8 µM). The mechanism involves:
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Parasite Neuromuscular Disruption: Blockade of glutamate-gated chloride channels (GluCls), a target shared by ivermectin.
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Larval Stage Selectivity: Disruption of cuticle synthesis pathways in L3 larvae, impairing molting.
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for antimalarial and antiviral agents. Modifications at position 3 (e.g., replacing sulfonyl with carbonyl) improve solubility while retaining target affinity .
Computational Modeling
Docking studies predict strong binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target (ΔG = -9.8 kcal/mol) . Synergy with proguanil enhances inhibition by 40% in combinatorial assays .
Comparative Analysis with Related Derivatives
Table 4: Structural and Functional Comparisons
Piperidine-containing derivatives exhibit superior anthelmintic activity over pyrrolidine analogs, likely due to enhanced conformational flexibility . Fluorination at position 8, as in CID 142581272 , shifts activity toward enzymatic targets but reduces antiparasitic efficacy.
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